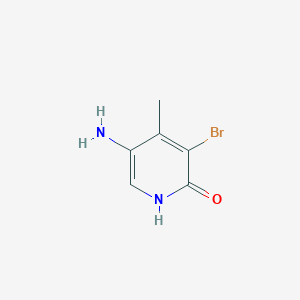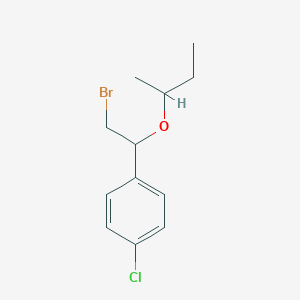
alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene is an organic compound with the molecular formula C12H16BrClO It is a derivative of benzene, featuring a bromine atom, a sec-butoxy group, and a chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl bromide with sec-butyl alcohol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Chlorobenzyl bromide+sec-Butyl alcoholK2CO3,Reflux1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene
Industrial Production Methods
In an industrial setting, the production of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(2-Hydroxy-1-(sec-butoxy)ethyl)-4-chlorobenzene or 1-(2-Amino-1-(sec-butoxy)ethyl)-4-chlorobenzene.
Oxidation: Formation of 1-(2-Oxo-1-(sec-butoxy)ethyl)-4-chlorobenzene or 1-(2-Carboxy-1-(sec-butoxy)ethyl)-4-chlorobenzene.
Reduction: Formation of 1-(sec-Butoxy)ethyl-4-chlorobenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene
- (2-Bromo-1-(sec-butoxy)ethyl)benzene
Uniqueness
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene is unique due to the presence of both a bromine atom and a chlorine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The sec-butoxy group further enhances its solubility and interaction with biological targets.
Propiedades
Número CAS |
21395-07-3 |
|---|---|
Fórmula molecular |
C12H16BrClO |
Peso molecular |
291.61 g/mol |
Nombre IUPAC |
1-(2-bromo-1-butan-2-yloxyethyl)-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-3-9(2)15-12(8-13)10-4-6-11(14)7-5-10/h4-7,9,12H,3,8H2,1-2H3 |
Clave InChI |
UTCJQORVQSCRJO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(CBr)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



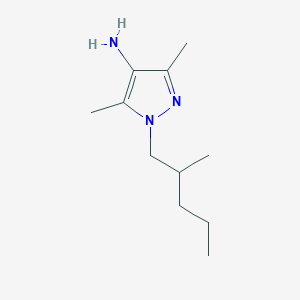
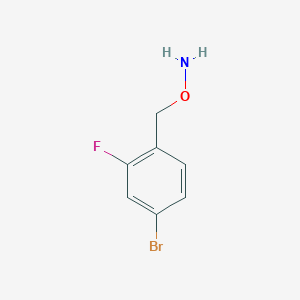
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)

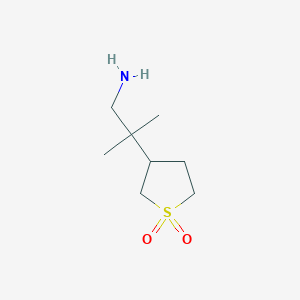


![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)



